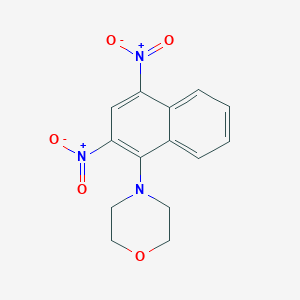
4-(2,4-Dinitronaphthalen-1-yl)morpholine
Overview
Description
“4-(2,4-Dinitronaphthalen-1-yl)morpholine” is a chemical compound that is utilized in scientific research. It has a chemical formula of C₁₄H₁₃N₃O₅ . This unique material holds immense potential in various applications due to its exceptional properties and reactivity.
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied extensively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations in the liquid . Extensive studies of the conformation of neutral morpholine have been previously carried out .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Mechanism of Action
The mechanism of action of 4-(2,4-Dinitronaphthalen-1-yl)morpholine is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to a change in the fluorescence properties of the compound. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection of copper in biological and environmental samples.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxic effects on cancer cells, which makes it a potential candidate for the development of anticancer drugs. It has also been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. However, the toxicity of this compound on normal cells and organisms has not been fully evaluated, which limits its potential applications.
Advantages and Limitations for Lab Experiments
4-(2,4-Dinitronaphthalen-1-yl)morpholine has several advantages for lab experiments, such as its high selectivity and sensitivity for metal ions, its fluorescent properties, and its ease of synthesis. However, this compound also has some limitations, such as its potential toxicity on normal cells and organisms, its limited solubility in aqueous solutions, and its susceptibility to degradation under certain conditions.
Future Directions
There are several future directions for research on 4-(2,4-Dinitronaphthalen-1-yl)morpholine. One direction is to investigate its potential use as a bioactive compound for the development of anticancer and antimicrobial agents. Another direction is to explore its potential applications in the field of nanotechnology, such as the development of fluorescent nanoparticles for imaging and sensing applications. Additionally, further studies are needed to evaluate the toxicity and environmental impact of this compound, which will help to determine its suitability for various applications.
Scientific Research Applications
4-(2,4-Dinitronaphthalen-1-yl)morpholine has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a precursor for the synthesis of other fluorescent dyes and as a reagent for the determination of amino acids. This compound has also been investigated for its potential use as a bioactive compound, as it has been shown to exhibit antitumor and antimicrobial activities.
Safety and Hazards
Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it is harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .
properties
IUPAC Name |
4-(2,4-dinitronaphthalen-1-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-16(19)12-9-13(17(20)21)14(15-5-7-22-8-6-15)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFGXIHNRNKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389363 | |
| Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113748-36-0 | |
| Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



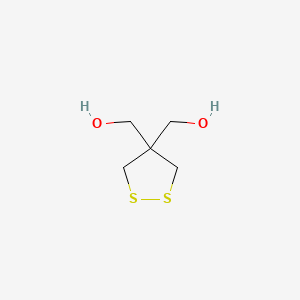
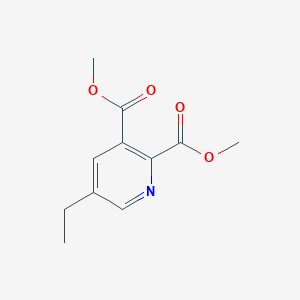
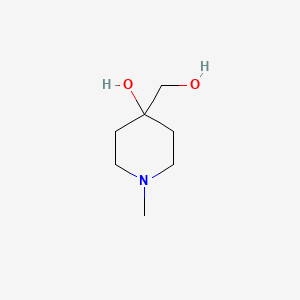
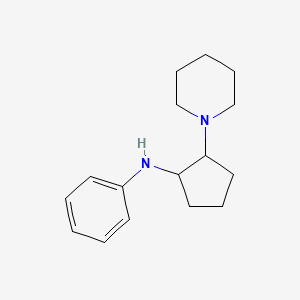
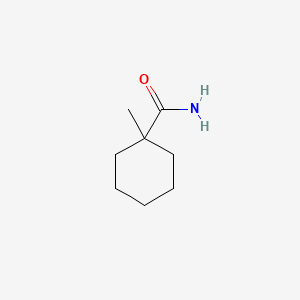
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
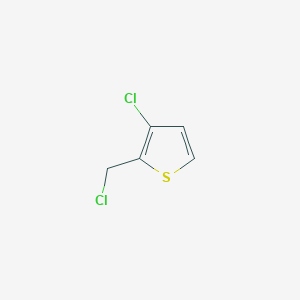
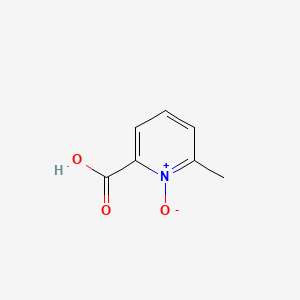
![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)



![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)
